CYP2D6 Inhibition Profile: 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene Demonstrates Negligible Metabolic Liability vs. Known Inhibitors
In human liver microsome assays, 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene exhibits extremely weak CYP2D6 inhibition with an IC₅₀ of 45,000 nM (45 μM) [1]. This represents negligible metabolic interference compared to strong CYP2D6 inhibitors such as quinidine (IC₅₀ ~0.1 μM), paroxetine (IC₅₀ ~0.5 μM), or fluoxetine (IC₅₀ ~1 μM). For procurement decisions involving fragment libraries or building blocks intended for medicinal chemistry campaigns, this low CYP2D6 inhibition profile reduces the risk of false-positive hits in early-stage screening and minimizes downstream ADME-Tox liabilities compared to many heterocyclic building blocks that frequently exhibit sub-micromolar CYP inhibition [1].
| Evidence Dimension | CYP2D6 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 45,000 nM (45 μM) |
| Comparator Or Baseline | Quinidine: ~100 nM (0.1 μM); Paroxetine: ~500 nM (0.5 μM); Fluoxetine: ~1,000 nM (1 μM) |
| Quantified Difference | Target compound is 45-fold to 450-fold less potent as CYP2D6 inhibitor |
| Conditions | Human liver microsomes, dextromethorphan substrate, 12 min incubation, NADPH cofactor, LC-MS/MS detection |
Why This Matters
Low CYP2D6 inhibition reduces the risk of metabolic drug-drug interactions and false-positive screening hits in early-stage drug discovery programs.
- [1] BindingDB. Entry BDBM50538046 / CHEMBL4647198. CYP2D6 Inhibition Data. 2024. View Source
